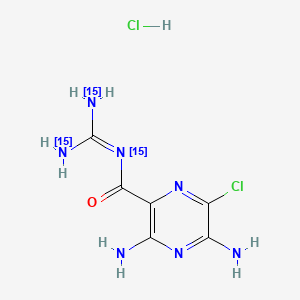

Amiloride-15N3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

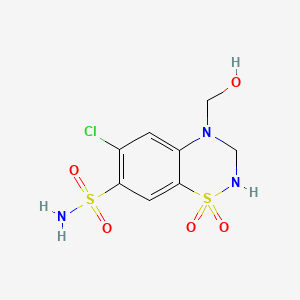

Amiloride-15N3 Hydrochloride is the 15N labeled version of Amiloride Hydrochloride . It is an inhibitor of both the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator receptor (uTPA). It also blocks the polycystin-2 (PC2;TRPP2) channel .

Synthesis Analysis

The synthesis of Amiloride originated from the observation that certain nonsteroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . Amiloride Hydrochloride is a synthetic pyrazine derivative .

Molecular Structure Analysis

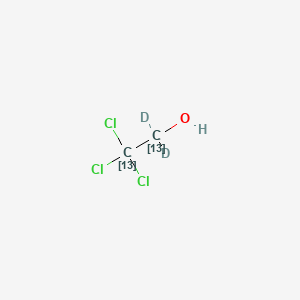

The molecular formula of this compound is C6H9Cl2N7O . The compound has a molecular weight of 269.07 g/mol . The IUPAC name is 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.07 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 268.0156680 g/mol and its monoisotopic mass is 268.0156680 g/mol . The topological polar surface area is 159 Ų .

Applications De Recherche Scientifique

Analytical Method Development

Amiloride-15N3 Hydrochloride has been crucial in developing precise analytical methods. Shah et al. (2017) detailed a selective and sensitive assay using liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the simultaneous determination of amiloride and hydrochlorothiazide in human plasma. This method employed Amiloride-15N3 as an internal standard, showcasing its role in enhancing analytical accuracy and precision in pharmacokinetic studies Quantification of Amiloride in Plasma by LC-MS/MS.

Structural and Conformational Analysis

In another study, Skawinski et al. (2002) conducted 1H and 13C NMR structural studies of Amiloride in cryosolvents to investigate its conformations. This research highlights the importance of this compound in understanding drug conformations in solution, which is crucial for drug design and development 1H and 13C NMR Structural Studies of Amiloride in Cryosolvents.

Molecular Recognition and Binding Studies

Furthermore, Zhao et al. (2006) explored the strong and selective binding of amiloride to thymine base opposite AP sites in DNA duplexes. This study demonstrates the potential of this compound in the fluorescence detection of single-nucleotide polymorphisms (SNPs), providing a new avenue for genetic analysis and molecular diagnostics Binding of Amiloride to Base Opposite Sites in DNA Duplexes.

Drug Formulation and Dissolution Enhancement

Thakral and Madan (2008) investigated the adduction of Amiloride Hydrochloride in urea through a modified technique for dissolution enhancement. Their work presents a novel approach to improving the solubility and bioavailability of drugs like this compound, emphasizing its significance in pharmaceutical formulations Adduction of Amiloride Hydrochloride in Urea.

Mécanisme D'action

Target of Action

Amiloride-15N3 Hydrochloride primarily targets the epithelial sodium channels (ENaC) in renal epithelial cells . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .

Mode of Action

this compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions .

Biochemical Pathways

The inhibition of sodium reabsorption by this compound affects the sodium-potassium balance in the body. It effectively reduces intracellular sodium, decreasing the function of Na+/K+ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .

Pharmacokinetics

this compound is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein bound and has a plasma half-life of 6–9 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of sodium reabsorption, which promotes the loss of sodium and water from the body, but without depleting potassium . On a cellular level, this results in an increase in sodium and water excretion while reducing potassium excretion .

Safety and Hazards

Propriétés

IUPAC Name |

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-FORMCRCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)